molecular formula C19H18N2O6 B2698561 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421456-31-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2698561
CAS RN: 1421456-31-6
M. Wt: 370.361
InChI Key: GEBYIBNKZFZCAU-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide” is a chemical compound with the linear formula C19H18N2O5 . It is related to a series of compounds known as substituted cinnamides, which have been found to possess a variety of medicinal properties, including anti-inflammatory, anti-convulsant, antioxidant, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer potential. Specifically, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer effects, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .

Antitumor Properties

Another study explored a novel series of 1-benzo[1,3]dioxol-5-yl-indoles with various fused heteroaryl moieties at the 3-position. These compounds were synthesized and evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells. The results indicated potential antitumor effects, highlighting the compound’s relevance in cancer research .

Thiazole Derivatives

In a related context, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM .

Molecular Properties Prediction

Additionally, fourteen compounds with the structure N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and evaluated. These compounds incorporated various electron-donating and electron-releasing groups on the benzylidene ring. Such investigations contribute to our understanding of the compound’s molecular properties and potential applications .

Mechanism of Action

Target of Action

The primary targets of the compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide are microtubules and their component protein, tubulin . These targets are crucial for cell division and have been identified as leading targets for anticancer agents .

Mode of Action

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide affects the biochemical pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it interferes with the normal progression of the cell cycle . The downstream effects include cell cycle arrest at the S phase and the induction of apoptosis .

Pharmacokinetics

It is noted that the compound obeys lipinski’s rule of five , which suggests it may have favorable ADME properties and good bioavailability.

Result of Action

The molecular and cellular effects of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects contribute to its anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-14(11-1-3-15-12(7-11)5-6-25-15)9-20-18(23)19(24)21-13-2-4-16-17(8-13)27-10-26-16/h1-4,7-8,14,22H,5-6,9-10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBYIBNKZFZCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

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